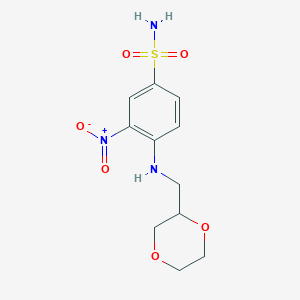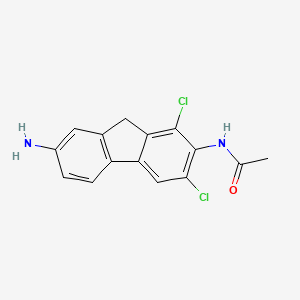
1-(Pyrimidin-5-yl)cyclopropanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrimidin-5-yl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C7H10ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimidin-5-yl)cyclopropanamine hydrochloride typically involves the cyclopropanation of pyrimidine derivatives. One common method is the reaction of pyrimidine with cyclopropanamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a hydrochloric acid catalyst, which facilitates the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Pyrimidin-5-yl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(Pyrimidin-5-yl)cyclopropanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Pyrimidin-5-yl)cyclopropanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride: Similar structure but with the pyrimidine ring substituted at the 2-position.
1-(Pyrimidin-4-yl)cyclopropanamine hydrochloride: Another isomer with substitution at the 4-position.
Uniqueness
1-(Pyrimidin-5-yl)cyclopropanamine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the substituent on the pyrimidine ring can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers.
Propriétés
Formule moléculaire |
C7H10ClN3 |
|---|---|
Poids moléculaire |
171.63 g/mol |
Nom IUPAC |
1-pyrimidin-5-ylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H9N3.ClH/c8-7(1-2-7)6-3-9-5-10-4-6;/h3-5H,1-2,8H2;1H |
Clé InChI |
CUKJBTNPOPQFPM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CN=CN=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl 4-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13990111.png)
![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide](/img/structure/B13990116.png)


![3-[2-(3-Nitrophenoxy)ethoxy]aniline](/img/structure/B13990132.png)





